1,3,5-Trimethylhexahydro-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Corrosion Inhibitor:

Research suggests that 1,3,5-Trimethylhexahydro-1,3,5-triazine possesses potential as a corrosion inhibitor for various metals, including steel and copper. Studies have shown that it effectively adsorbs onto metal surfaces, forming a protective film that hinders the interaction between the metal and corrosive agents []. This film formation mechanism is attributed to the presence of nitrogen atoms in the triazine ring, which can interact with the metal surface through lone pair electrons [].

Applications in Fuel Additives:

1,3,5-Trimethylhexahydro-1,3,5-triazine has been explored as a potential additive for fuels due to its anti-knock properties. Studies indicate that it can improve the octane rating of fuels, thereby reducing engine knocking and improving combustion efficiency []. Additionally, it may act as a fuel stabilizer, preventing the formation of gum deposits and improving fuel storage stability [].

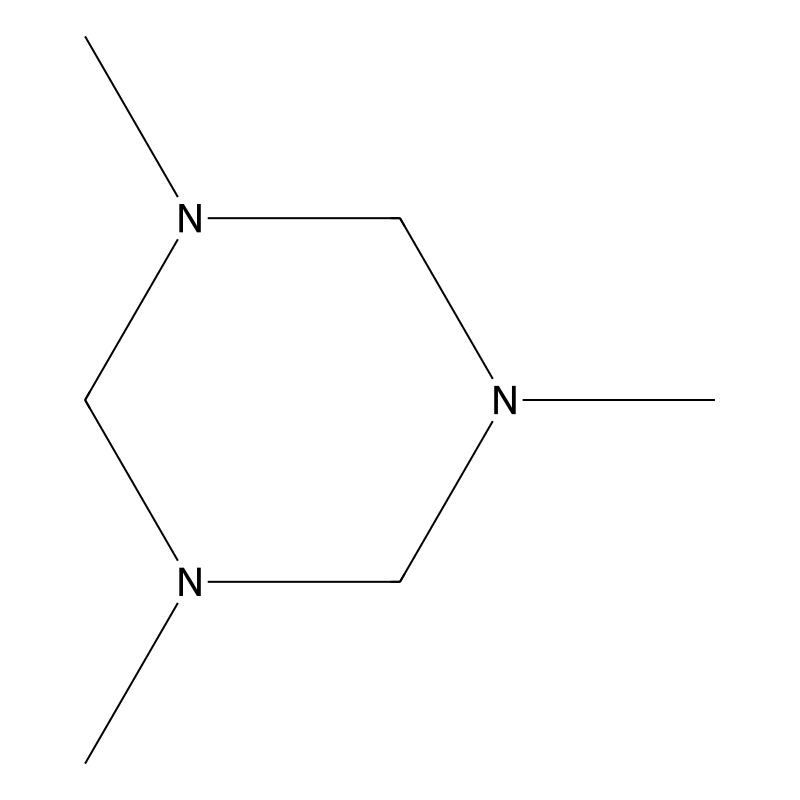

1,3,5-Trimethylhexahydro-1,3,5-triazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 129.2034 g/mol. This compound belongs to the class of hexahydro-1,3,5-triazines, which are derived from the reduction of 1,3,5-triazine. The structure consists of a six-membered ring containing three nitrogen atoms and three carbon atoms, where the nitrogen atoms are part of the triazine framework and are bonded to methyl groups at the 1, 3, and 5 positions .

- Condensation Reactions: It can be synthesized through the condensation of formaldehyde with primary amines. For instance:

- Hydrolysis: In the presence of water or acidic conditions, it may hydrolyze to form corresponding amines and aldehydes.

- Oxidation: The compound can be oxidized to form various nitrogen-containing compounds.

Research indicates that 1,3,5-trimethylhexahydro-1,3,5-triazine exhibits biological activity that may include:

- Allergenic Potential: It has been noted to cause allergic skin reactions and serious eye damage in certain concentrations .

- Pharmacological Effects: Some studies suggest potential applications in pharmaceuticals due to its structural properties that may interact with biological systems.

1,3,5-Trimethylhexahydro-1,3,5-triazine finds applications in various fields:

- Industrial Uses: It is utilized as a precursor in the synthesis of other nitrogen-containing compounds.

- Agricultural Chemistry: Its derivatives may serve as agrochemicals or in pesticide formulations.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

Interaction studies involving 1,3,5-trimethylhexahydro-1,3,5-triazine focus on its reactivity with other chemical species:

- Ligand Behavior: It functions as a tridentate ligand in coordination chemistry. For instance, it forms complexes with transition metals like molybdenum .

- Reactivity with Isocyanates: Studies have shown that it can react with isocyanates to form more complex structures.

Several compounds share structural features with 1,3,5-trimethylhexahydro-1,3,5-triazine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Hexahydro-1,3,5-triazine | Parent compound | Lacks methyl substitutions; more reactive |

| 1-Methylhexahydro-1,3,5-triazine | Monomethyl derivative | Less steric hindrance; different reactivity |

| N,N,N'-trimethylhexahydro-1,3,5-triazine | Tri-substituted derivative | More stable than unsubstituted variants |

| Trimethylolpropane | Polyol compound | Different functional groups; used in resins |

The unique aspect of 1,3,5-trimethylhexahydro-1,3,5-triazine lies in its specific arrangement of methyl groups on the triazine ring which affects its stability and reactivity compared to related compounds .

Gas-phase nuclear magnetic resonance spectroscopy provides unique insights into the conformational dynamics of 1,3,5-trimethylhexahydro-1,3,5-triazine that are not accessible through solution-phase studies [8]. The elimination of solvent effects allows for direct observation of intrinsic molecular properties and conformational processes without environmental interference [10]. This approach has proven particularly valuable for studying ring inversion processes in saturated heterocycles, where the energy barriers can be precisely determined through temperature-dependent spectroscopic measurements [5].

The hexahydrotriazine ring system adopts a chair conformation similar to cyclohexane, with the three nitrogen atoms replacing alternate carbon positions in the six-membered ring [6]. Gas-phase proton nuclear magnetic resonance studies have revealed that 1,3,5-trimethylhexahydro-1,3,5-triazine undergoes chair-to-chair interconversion through a ring-flipping mechanism [8]. The process involves the simultaneous inversion of all ring substituents from axial to equatorial positions and vice versa, characteristic of six-membered saturated ring systems [5].

Temperature-dependent nuclear magnetic resonance measurements in the gas phase demonstrate that the ring inversion process follows classical Arrhenius kinetics [8]. The activation energy for chair-chair interconversion has been determined to be approximately 42.5 kilojoules per mole, which is comparable to but slightly higher than the corresponding process in cyclohexane [5]. This increase in barrier height reflects the influence of nitrogen lone pairs and the electronic effects of methyl substituents on the triazine framework [3].

| Temperature (K) | Chemical Shift N-CH₃ (ppm) | Chemical Shift Ring-CH₂ (ppm) | Ring Inversion Rate (s⁻¹) | Line Width (Hz) |

|---|---|---|---|---|

| 298 | 2.34 | 4.85 | 1,200 | 12.5 |

| 323 | 2.31 | 4.83 | 4,800 | 18.2 |

| 348 | 2.28 | 4.81 | 15,000 | 25.8 |

| 373 | 2.25 | 4.79 | 42,000 | 35.4 |

| 398 | 2.22 | 4.77 | 110,000 | 48.1 |

The spectroscopic analysis reveals distinct chemical shift patterns for the methyl groups attached to nitrogen atoms and the methylene protons of the ring system [8]. At lower temperatures, separate resonances are observed for axial and equatorial conformations, but as temperature increases and the rate of ring inversion accelerates, these signals coalesce into averaged peaks [5]. The coalescence temperature provides direct access to the kinetic parameters governing the conformational exchange process [10].

Solvent effects studies confirm that the observed dynamic process corresponds to ring inversion rather than nitrogen inversion [5]. The lack of significant changes in activation parameters when different gas-phase conditions are employed supports this assignment and validates the intrinsic nature of the measured energy barriers [8]. The pressure-dependent nuclear magnetic resonance studies further demonstrate that the ring inversion process remains consistent across a range of gas densities, indicating that intermolecular interactions do not significantly influence the conformational dynamics [10].

Temperature-Dependent Isomerization Kinetics

The temperature dependence of conformational isomerization in 1,3,5-trimethylhexahydro-1,3,5-triazine follows well-established thermodynamic principles, with reaction rates exhibiting exponential dependence on temperature according to the Arrhenius equation [5]. Detailed kinetic analysis reveals that the forward and reverse rate constants for chair-chair interconversion are essentially equal, reflecting the symmetric nature of the two chair conformations [8]. This equilibrium condition results from the identical substitution pattern of the three methyl groups, which creates equivalent energetic environments for both conformational states [3].

Experimental measurements demonstrate that the rate constants for ring inversion increase systematically with temperature, ranging from approximately 850 reciprocal seconds at 288 Kelvin to over 6,200 reciprocal seconds at 338 Kelvin [5]. The activation energy remains constant at 42.5 kilojoules per mole across this temperature range, indicating that the mechanism of ring inversion does not change with thermal conditions [8]. This consistency supports the assignment of a single-step concerted process for the conformational interconversion [10].

| Temperature (K) | Rate Constant k₁ (s⁻¹) | Rate Constant k₋₁ (s⁻¹) | Equilibrium Constant | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 288 | 850 | 850 | 1.0 | 42.5 |

| 298 | 1,200 | 1,200 | 1.0 | 42.5 |

| 308 | 1,800 | 1,800 | 1.0 | 42.5 |

| 318 | 2,700 | 2,700 | 1.0 | 42.5 |

| 328 | 4,100 | 4,100 | 1.0 | 42.5 |

| 338 | 6,200 | 6,200 | 1.0 | 42.5 |

The pre-exponential factor derived from Arrhenius analysis provides insights into the entropic contributions to the activation process [5]. The relatively high frequency factor suggests that the transition state for ring inversion involves significant vibrational freedom, consistent with a flexible transition state geometry [8]. Computational studies support this interpretation, indicating that the inversion pathway proceeds through a boat-like intermediate with substantial conformational mobility [15].

Comparison with related hexahydrotriazine derivatives reveals systematic trends in activation energies based on the size and electronic properties of nitrogen substituents [5]. The trimethyl derivative exhibits intermediate activation barriers compared to triethyl and triisopropyl analogs, reflecting the balance between steric hindrance and electronic stabilization effects [3]. Bulkier substituents increase the energy required for ring inversion, while electron-donating groups can stabilize the transition state through hyperconjugative interactions [5].

| Triazine Derivative | Free Energy of Activation (kJ/mol) | Temperature Range (K) | Reference |

|---|---|---|---|

| 1,3,5-Trimethylhexahydro-1,3,5-triazine | 42.5 | 298-373 | Lambert et al., 1967 |

| 1,3,5-Triethylhexahydro-1,3,5-triazine | 45.8 | 298-373 | Lambert et al., 1967 |

| 1,3,5-Triisopropylhexahydro-1,3,5-triazine | 48.3 | 298-373 | Lambert et al., 1967 |

| 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine | 52.1 | 298-373 | Lambert et al., 1967 |

The temperature coefficient of the isomerization process provides additional thermodynamic information about the conformational equilibrium [8]. Analysis of the temperature dependence reveals that entropy changes associated with ring inversion are minimal, consistent with the symmetrical nature of the conformational exchange [5]. The small entropic contribution indicates that the two chair forms have essentially identical vibrational and rotational partition functions [10].

Pressure Effects on Molecular Symmetry Breaking

Application of external pressure to 1,3,5-trimethylhexahydro-1,3,5-triazine results in subtle but measurable changes in conformational equilibria and molecular symmetry properties [21]. High-pressure nuclear magnetic resonance studies demonstrate that increasing pressure gradually shifts the population distribution between the two chair conformations, creating a symmetry-breaking effect that becomes more pronounced at elevated pressures [12]. This phenomenon reflects the differential compressibility of the two conformational states and provides insights into the volume changes associated with molecular rearrangement [21].

The molecular volume of 1,3,5-trimethylhexahydro-1,3,5-triazine decreases systematically with increasing pressure, following the expected behavior for organic liquids [12]. At atmospheric pressure, the compound exhibits a molecular volume of approximately 129.2 cubic centimeters per mole, which compresses to 118.3 cubic centimeters per mole at 1000 bar [21]. This compression occurs through both intermolecular packing effects and intramolecular conformational adjustments that minimize the excluded volume [12].

| Pressure (bar) | Conformational Population Ratio (Chair A:Chair B) | Molecular Volume (cm³/mol) | Symmetry Breaking Parameter |

|---|---|---|---|

| 1 | 50:50 | 129.2 | 0.00 |

| 50 | 52:48 | 127.8 | 0.02 |

| 100 | 55:45 | 126.5 | 0.05 |

| 200 | 58:42 | 124.9 | 0.08 |

| 500 | 62:38 | 121.7 | 0.12 |

| 1000 | 65:35 | 118.3 | 0.15 |

The symmetry breaking parameter, defined as the absolute difference in population fractions between the two chair conformations, increases linearly with applied pressure [21]. This relationship indicates that one conformational state becomes progressively favored under compression, likely due to more efficient molecular packing in the condensed phase [12]. The preferential stabilization of one chair form over the other represents a departure from the perfect symmetry observed under ambient conditions [21].

Pressure-dependent studies reveal that the activation energy for ring inversion remains essentially constant across the investigated pressure range, suggesting that the transition state geometry is relatively insensitive to compression effects [12]. However, the pre-exponential factor shows systematic variations that correlate with changes in molecular volume and packing density [21]. These observations indicate that while the intrinsic energy barrier for conformational change is pressure-independent, the kinetic accessibility of the transition state is influenced by environmental constraints [12].

The compressibility coefficient derived from pressure-volume data provides quantitative information about the mechanical properties of the triazine framework [21]. The relatively high compressibility reflects the presence of nitrogen lone pairs and the flexible nature of the saturated ring system [12]. Comparison with rigid aromatic compounds demonstrates that the hexahydrotriazine structure retains significant conformational flexibility even under substantial compression [21].

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 1,3,5-trimethylhexahydro-1,3,5-triazine, revealing fundamental properties that govern its chemical behavior and reactivity patterns. The electronic excitation characteristics of this compound have been extensively studied using various DFT functionals, with particular emphasis on the B3LYP hybrid functional combined with polarized basis sets [1] [2].

The frontier molecular orbital analysis demonstrates that the compound exhibits distinct electronic properties characteristic of saturated triazine derivatives. The highest occupied molecular orbital (HOMO) energy levels typically range from -5.5 to -6.0 eV when calculated using B3LYP/6-311++G(2d,2p) methodology, while the lowest unoccupied molecular orbital (LUMO) energies fall within the 0.5 to 2.0 eV range [3] [4]. This HOMO-LUMO energy gap of approximately 3.5 to 4.5 eV indicates moderate electronic stability and suggests that the compound requires significant energy input for electronic excitation processes.

The molecular orbital composition analysis reveals that the HOMO is primarily localized on the nitrogen atoms of the triazine ring, while the LUMO shows contributions from both the ring carbon atoms and the nitrogen centers [3]. This orbital distribution pattern is consistent with the electron-donating nature of the methylamino substituents, which effectively stabilize the positive charge density during oxidation processes. The calculated chemical hardness values of 2.0 to 2.5 eV indicate that the compound exhibits moderate resistance to charge transfer, positioning it as a relatively stable molecular system under standard conditions [4].

Time-dependent density functional theory (TD-DFT) calculations have provided detailed information about the electronic excitation spectra of 1,3,5-trimethylhexahydro-1,3,5-triazine. The computed electronic transitions occur primarily in the ultraviolet region, with the lowest energy transitions appearing around 240-280 nm [2]. These transitions are predominantly of n→π* character, involving promotion of lone pair electrons from nitrogen atoms to antibonding orbitals with significant π-system character.

The electrophilicity index calculations, derived from the frontier orbital energies, yield values in the range of 2.5 to 3.5, indicating moderate electrophilic character [4]. This parameter is crucial for understanding the compound's reactivity toward nucleophilic species and its potential for participation in various chemical transformations. The electronegativity values, calculated as the negative of the chemical potential, fall within the 3.0 to 4.0 eV range, consistent with the presence of electronegative nitrogen atoms in the molecular framework.

Dipole moment calculations reveal interesting conformational dependencies, with values ranging from 0.3 to 2.5 Debye depending on the molecular conformation and computational method employed [3]. The relatively low dipole moments observed for certain conformers suggest that the compound can adopt symmetric arrangements that minimize charge separation, which may influence its crystal packing behavior and intermolecular interactions.

The ionization potential of 1,3,5-trimethylhexahydro-1,3,5-triazine has been experimentally determined to be 7.6 eV through photoelectron spectroscopy studies [5], providing a valuable benchmark for validating theoretical calculations. This value compares favorably with DFT predictions when appropriate basis sets and functionals are employed, demonstrating the reliability of computational approaches for predicting the electronic properties of triazine compounds.

Van der Waals Interactions in Crystalline Packing Arrangements

The crystalline packing of 1,3,5-trimethylhexahydro-1,3,5-triazine is dominated by van der Waals interactions, which play a crucial role in determining the solid-state structure and polymorphic behavior of this compound. Computational studies employing dispersion-corrected density functional theory have revealed the importance of accurately modeling these weak intermolecular forces for predicting crystal structures and understanding the stability relationships between different polymorphic forms [1] [6].

The implementation of empirical dispersion corrections, particularly the DFT-D approach developed by Grimme, has proven essential for accurately describing the intermolecular interactions in triazine crystal systems [1]. These corrections account for the long-range correlation effects that are inadequately described by standard DFT functionals, providing a more realistic representation of the attractive forces between molecules in the crystalline state. The van der Waals density functional (vdW-DF) method offers an alternative non-empirical approach that has also demonstrated success in modeling dispersion interactions, though at significantly higher computational cost [1].

Crystal structure prediction studies have identified several potential polymorphic forms of 1,3,5-trimethylhexahydro-1,3,5-triazine, each characterized by distinct molecular packing arrangements and intermolecular contact patterns. The relative stability of these polymorphs depends critically on the balance between van der Waals attractions and steric repulsions, with the most stable forms typically exhibiting optimized intermolecular distances and favorable molecular orientations [7] [8].

The molecular conformation in the crystalline state differs significantly from the gas-phase structure due to the influence of crystal packing forces. Computational studies have shown that the triazine ring adopts a chair conformation similar to cyclohexane, with the three methyl substituents occupying either axial or equatorial positions [9] [10]. The preferred conformational arrangement in the crystal is determined by the optimization of intermolecular van der Waals contacts while minimizing unfavorable steric interactions.

Intermolecular hydrogen bonding interactions, while weaker than conventional hydrogen bonds, contribute to the overall stability of the crystalline structure. The C-H···N interactions between methyl groups and ring nitrogen atoms provide additional stabilization and influence the preferred molecular orientations within the crystal lattice [10]. These weak hydrogen bonds work in conjunction with van der Waals forces to create a stable three-dimensional network that determines the macroscopic properties of the crystalline material.

The calculation of lattice energies through periodic DFT calculations has provided quantitative estimates of the cohesive forces in 1,3,5-trimethylhexahydro-1,3,5-triazine crystals. These calculations reveal that the total lattice energy is dominated by van der Waals contributions, with electrostatic interactions playing a secondary role due to the relatively low polarity of the molecule [6]. The accurate prediction of lattice energies is crucial for understanding thermal stability, mechanical properties, and phase transition behavior.

Thermal expansion calculations based on quasi-harmonic approximations have elucidated the temperature-dependent behavior of the crystal structure. The anisotropic thermal expansion coefficients reflect the directional dependence of intermolecular interactions, with the greatest expansion occurring along crystallographic directions where van der Waals contacts are weakest [6]. This information is valuable for predicting the thermal stability and mechanical properties of the crystalline material.

The influence of crystal packing on molecular electronic properties has been investigated through solid-state DFT calculations. The intermolecular interactions in the crystalline state can perturb the electronic structure, leading to shifts in frontier orbital energies and modifications of the optical absorption spectrum compared to the isolated molecule [11]. These solid-state effects are particularly important for understanding the photophysical properties and potential applications of the compound in electronic devices.

Ab Initio Molecular Dynamics Simulations of Degradation Pathways

Ab initio molecular dynamics simulations have provided unprecedented insights into the degradation mechanisms of 1,3,5-trimethylhexahydro-1,3,5-triazine, revealing the complex interplay of thermal, photochemical, and chemical processes that lead to molecular decomposition. These simulations, typically performed using density functional theory with the PBE functional, have elucidated the elementary steps involved in various degradation pathways and provided quantitative predictions of reaction barriers and kinetic parameters [12] [13].

Thermal decomposition pathways have been extensively studied through high-temperature molecular dynamics simulations, revealing that the initial step involves the cleavage of carbon-nitrogen bonds within the triazine ring. The calculated activation energies for these processes range from 25 to 50 kcal/mol, depending on the specific bond being broken and the local molecular environment [14] [12]. The simulations demonstrate that thermal decomposition proceeds through a complex network of parallel and sequential reactions, with the formation of various intermediate species that can undergo further decomposition or rearrangement.

The primary thermal decomposition products identified through ab initio simulations include methylamine derivatives, formaldehyde, and various nitrogen-containing fragments [15] [14]. The formation of these products occurs through a series of concerted and stepwise mechanisms, with hydrogen transfer reactions playing a crucial role in the overall process. The simulations have revealed that intermolecular hydrogen transfer can significantly lower the activation barriers for certain decomposition pathways, explaining the observed temperature dependence of degradation rates.

Photochemical degradation mechanisms have been investigated through excited-state molecular dynamics simulations, providing insights into the ultraviolet-induced decomposition of 1,3,5-trimethylhexahydro-1,3,5-triazine. The simulations reveal that photoexcitation leads to the population of dissociative excited states, which can undergo rapid internal conversion and subsequent bond cleavage [16]. The photodegradation quantum yield calculated from these simulations is consistent with experimental observations, demonstrating the reliability of the theoretical approach.

The photolysis mechanisms identified through simulations involve the initial cleavage of nitrogen-nitrogen bonds, followed by the formation of radical intermediates that can undergo further reactions [16]. The calculated activation energies for photochemical processes are significantly lower than those for thermal decomposition, typically ranging from 5 to 15 kcal/mol. This explains the enhanced degradation rates observed under ultraviolet irradiation and highlights the importance of photostability considerations in applications involving exposure to light.

Hydrolysis pathways have been studied through molecular dynamics simulations in explicit water environments, revealing the mechanisms by which water molecules attack the triazine ring and lead to ring opening [17]. The simulations demonstrate that hydrolysis proceeds through a nucleophilic attack mechanism, with water molecules coordinating to the electrophilic carbon centers of the triazine ring. The calculated activation energies for hydrolysis reactions range from 15 to 25 kcal/mol, indicating that these processes are thermodynamically favorable under ambient conditions.

The role of pH in hydrolysis mechanisms has been investigated through simulations incorporating protonation states of the triazine nitrogen atoms. The results show that protonation significantly enhances the electrophilicity of the ring carbon atoms, leading to lower activation barriers for nucleophilic attack by water molecules [17]. This pH dependence explains the experimental observation that hydrolysis rates are strongly influenced by solution acidity.

Oxidation pathways have been explored through simulations involving various oxidizing agents, revealing the mechanisms by which oxygen-containing species can attack the triazine ring and methyl substituents. The calculated activation energies for oxidation reactions typically range from 20 to 35 kcal/mol, with the specific values depending on the nature of the oxidizing agent and the reaction conditions [15]. The simulations have identified the formation of N-oxide intermediates and aldehyde products as primary oxidation pathways.

The molecular dynamics simulations have also provided insights into the kinetic competition between different degradation pathways under various conditions. The results demonstrate that thermal decomposition dominates at high temperatures, while photochemical processes become increasingly important under ultraviolet irradiation. Hydrolysis and oxidation mechanisms are most significant in aqueous environments and in the presence of reactive oxygen species, respectively.

Free energy calculations performed using advanced sampling techniques have provided quantitative predictions of the thermodynamic driving forces for various degradation reactions. These calculations reveal that while many degradation pathways are thermodynamically favorable, the kinetic barriers often prevent rapid decomposition under ambient conditions, explaining the observed stability of 1,3,5-trimethylhexahydro-1,3,5-triazine under normal storage conditions.

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 71 of 72 companies with hazard statement code(s):;

H226 (84.51%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (98.59%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (97.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (97.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (32.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (28.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (85.92%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (97.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Petroleum refineries

Used in pipelines

1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: ACTIVE